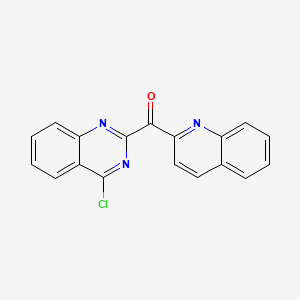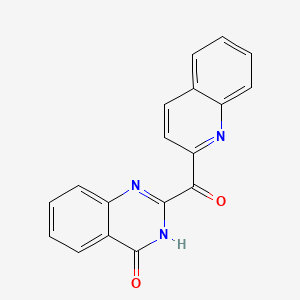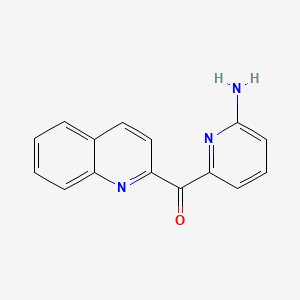
Ethyl (2'-Hydroxy-3'-benzyloxybenzoyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is a chemical compound with the molecular formula C18H18O5 and a molecular weight of 314.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes a hydroxy group, a benzyloxy group, and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate typically involves the esterification of 2’-Hydroxy-3’-benzyloxybenzoic acid with ethyl acetate. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mecanismo De Acción
The mechanism of action of Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and benzyloxy groups play a crucial role in binding to these targets, thereby modulating their activity. The ester group can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in organic reactions.
Methyl benzoate: An ester with a similar structure but different functional groups.
Benzyl acetate: Another ester with a benzyloxy group but different ester moiety
Uniqueness
Ethyl (2’-Hydroxy-3’-benzyloxybenzoyl)acetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and benzyloxy groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
1796932-84-7 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.337 |
Nombre IUPAC |
ethyl 3-(2-hydroxy-3-phenylmethoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C18H18O5/c1-2-22-17(20)11-15(19)14-9-6-10-16(18(14)21)23-12-13-7-4-3-5-8-13/h3-10,21H,2,11-12H2,1H3 |
Clave InChI |
XKQSPRURVDKOAA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C1=C(C(=CC=C1)OCC2=CC=CC=C2)O |
Sinónimos |
2-Hydroxy-β-oxo-3-(phenylmethoxy)benzenepropanoic Acid Ethyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


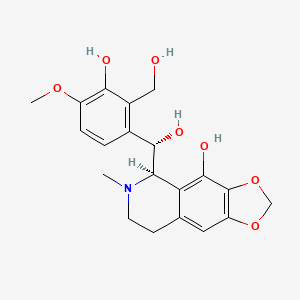
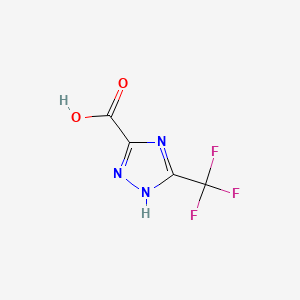
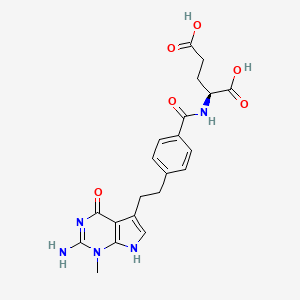
![4,5-Dihydro-2-[2-methyl-3-(1H-imidazol-5-ylmethyl)phenyl]-4,4-dimethyl-oxazole](/img/structure/B565925.png)

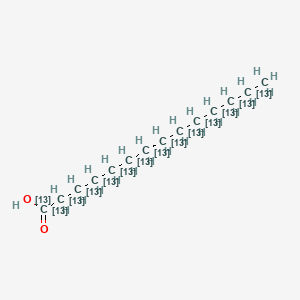
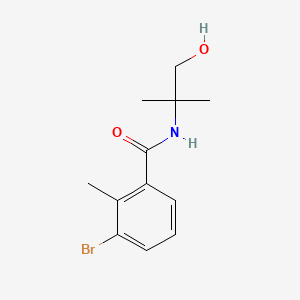
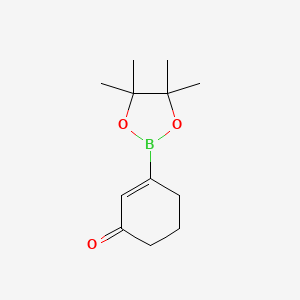
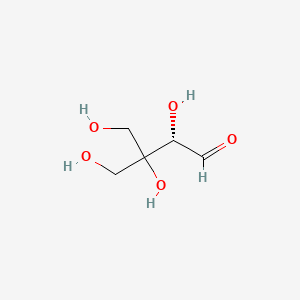
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
